molecular formula C15H18N2O4 B1443818 Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate CAS No. 1284163-34-3

Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate

Cat. No.: B1443818
CAS No.: 1284163-34-3
M. Wt: 290.31 g/mol
InChI Key: GQMKLFNRJSLGHX-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate is rooted in advances in protecting group chemistry and indole functionalization. The Boc group, first introduced in the mid-20th century, revolutionized peptide synthesis by enabling selective amine protection under mild acidic conditions. Its application to indole systems emerged later, driven by the need to stabilize reactive nitrogen centers during multi-step syntheses.

A pivotal milestone occurred in the 2010s with the compound’s use in synthesizing 3,4-diaminoindoles, as detailed in a 2021 Journal of Organic Chemistry study. Researchers faced challenges in functionalizing the 3- and 4-positions of indole due to competing electrophilic substitution pathways. By employing Boc protection at the 4-position and a methyl ester at the 3-position, they achieved regioselective bromination and subsequent Curtius rearrangements, enabling access to novel diaminoindole scaffolds. This breakthrough underscored the compound’s utility in overcoming synthetic roadblocks in heterocyclic chemistry.

Significance in Organic Chemistry

This compound plays a multifaceted role in organic synthesis:

  • Protection-Deprotection Strategies : The Boc group shields the 4-amino functionality during reactions involving nucleophiles or strong bases, while the methyl ester at the 3-position allows for downstream hydrolysis to carboxylic acids or reduction to alcohols. This dual functionality is exemplified in the synthesis of hexahydropyrrole[2,3-b]indoles, where the compound serves as a precursor for Lewis acid-mediated cyclizations.
  • Intermediate in Drug Discovery : The compound is a key building block for diaminoindoles, which are investigated as kinase inhibitors and serotonin receptor modulators. For instance, its derivative, 3,4-diaminoindole, was synthesized via a 10-step route involving Boc migration and Curtius rearrangement.
  • Regioselective Functionalization : The electron-withdrawing Boc group directs electrophilic substitution to the 5- and 7-positions of the indole ring, enabling controlled derivatization. This property is leveraged in the preparation of indole-3-carboxaldehydes and cyanides, which are precursors to antiviral and anticancer agents.

Table 1 summarizes key synthetic applications of this compound:

Application Reaction Conditions Outcome Reference
Diaminoindole synthesis Boc migration, Curtius rearrangement 3,4-Diaminoindole scaffolds
Hexahydropyrrole[2,3-b]indole synthesis Lewis acid-mediated cyclization Polycyclic indole derivatives
Indole-3-carboxaldehyde preparation Oxidation of methyl ester 4-(Boc-amino)indole-3-carboxaldehyde

Position in Indole Chemistry Research

Indole chemistry has evolved from early studies on natural products like indigo and tryptophan to modern drug discovery. This compound occupies a niche in this landscape due to its unique substitution pattern:

  • Boc-Protected Amine : The Boc group’s acid lability (cleavable with trifluoroacetic acid) allows selective deprotection without disturbing other functional groups, a feature critical for constructing complex alkaloids. For example, in the synthesis of antitumor agents, the Boc group is retained during Suzuki couplings but removed prior to final amide bond formation.
  • Methyl Ester Reactivity : The 3-carboxylate group participates in nucleophilic acyl substitutions, enabling conversion to amides, ketones, or heterocycles. In one study, the ester was hydrolyzed to a carboxylic acid, which underwent Curtius rearrangement to form isocyanates en route to ureas and carbamates.
  • Hybrid Scaffolds : The compound bridges indole and amino acid chemistries. Its Boc group mimics the tert-butyl ester of protected amino acids, facilitating peptide-indole conjugates used in targeted therapies.

Recent advances include its use in flow chemistry setups, where the Boc group’s stability under continuous reaction conditions enables high-throughput synthesis of indole libraries. Additionally, computational studies have modeled its electronic structure to predict reactivity in palladium-catalyzed cross-couplings, further cementing its role in modern synthetic methodologies.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(19)17-11-7-5-6-10-12(11)9(8-16-10)13(18)20-4/h5-8,16H,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMKLFNRJSLGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130376
Record name 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284163-34-3
Record name 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1284163-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • 4-Nitroindole (Compound 13) is dissolved in dry tetrahydrofuran (THF) and cooled to 0 °C.
  • Sodium hydride (60% dispersion in mineral oil) is added to deprotonate the indole nitrogen.
  • Triisopropylsilyl chloride (TIPS-Cl) is added dropwise to protect the indole nitrogen, yielding 4-nitro-1-(triisopropylsilyl)-1H-indole (Compound 14) with near-quantitative yield (100%) after purification by flash chromatography.

Nitro Group Reduction

  • Compound 14 is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
  • This reduces the nitro group to the corresponding amine, (Triisopropylsilyl)-1H-indol-4-amine hydrochloride (Compound 15) , in high yield.

Boc Protection of the Amino Group

  • Compound 15 is dissolved in pyridine with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Di-tert-butyl dicarbonate (Boc anhydride) is added, causing rapid evolution of CO2 gas.
  • The reaction mixture is stirred overnight at room temperature.
  • After aqueous workup and flash chromatography, tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (Compound 16) is obtained in 99% yield.

Bromination at the 3-Position

  • Compound 16 is dissolved in THF and treated with N-bromosuccinimide (NBS) at room temperature for 1 hour.
  • The reaction mixture is extracted and purified to afford tert-butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (Compound 11) in 90% yield.

Metalation and Ester Formation

  • Compound 11 is cooled to −78 °C under nitrogen.
  • n-Butyl lithium (2.5 M in hexane) is added dropwise to effect lithium-halogen exchange.
  • After 30 minutes, methyl chloroformate or an equivalent electrophile is added to introduce the methyl ester at the 3-position.
  • The reaction is quenched with saturated ammonium chloride solution, extracted, and purified by flash chromatography to yield tert-butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate (Compound 12) in 82% yield.

Deprotection of the Indole Nitrogen

  • The TIPS protecting group is removed by treatment with tetra-n-butylammonium fluoride (TBAF).
  • This gives the free indole NH compound (Compound 17) , ready for further transformations.

Final Boc and tert-Butyl Ester Cleavage

  • Treatment with trifluoroacetic acid (TFA) cleaves both the Boc group on the amino substituent and the tert-butyl ester.
  • The resulting free amine and acid functionalities can be further manipulated or reprotected as needed.

Summary Table of Key Steps and Yields

Step Starting Material / Reagent Conditions Product Yield (%) Notes
1. Indole N-protection 4-Nitroindole + NaH + TIPS-Cl 0 °C, THF, 30 min 4-Nitro-1-(triisopropylsilyl)-1H-indole (14) 100 Flash chromatography purification
2. Nitro reduction Compound 14 + H2 + Pd/C Room temp, hydrogen atmosphere (Triisopropylsilyl)-1H-indol-4-amine hydrochloride (15) High Catalytic hydrogenation
3. Boc protection Compound 15 + Boc2O + DMAP + pyridine Room temp, overnight tert-Butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (16) 99 Boc protection of amine
4. Bromination Compound 16 + NBS Room temp, 1 h tert-Butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate (11) 90 Electrophilic bromination
5. Metalation & esterification Compound 11 + n-BuLi + methyl chloroformate −78 °C, THF, 1 h tert-Butyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate (12) 82 Lithium-halogen exchange, ester formation
6. Deprotection of TIPS Compound 12 + TBAF Room temp, THF Free indole NH compound (17) Moderate Removal of silyl protecting group
7. Boc and tert-butyl ester cleavage Compound 17 + TFA Room temp, 1 h Free amine and acid derivatives Variable Acidic deprotection step

Research Findings and Optimization Notes

  • The use of triisopropylsilyl as a protecting group for the indole nitrogen is critical to avoid side reactions during metalation and bromination steps.
  • Boc protection of the amino group is efficiently achieved under mild conditions with Boc anhydride and DMAP catalysis in pyridine, giving near-quantitative yields.
  • Bromination with NBS is regioselective for the 3-position on the indole ring when the 4-position amino group is protected, facilitating subsequent lithium-halogen exchange and ester formation.
  • The metalation step requires strict low-temperature control (−78 °C) to prevent side reactions and ensure high yield of the esterified product.
  • Deprotection steps using TBAF and TFA are well-established and allow selective removal of protecting groups without compromising the ester functionality.
  • Purification by flash chromatography and aqueous workups with brine and sodium bicarbonate solutions are standard to obtain high purity intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Drug Development

Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate has been investigated for its potential as a therapeutic agent. It is part of a class of compounds that modulate immune responses by inhibiting interleukin-4 (IL-4) gene expression, which is crucial in allergic and autoimmune diseases. The ability to influence T helper cell activity positions this compound as a candidate for developing treatments for conditions like asthma and other inflammatory diseases .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. These compounds have shown stronger antibacterial activity compared to traditional antibiotics like cephalexin, indicating their potential utility in treating bacterial infections .

Synthesis of Novel Compounds

This compound serves as a key intermediate in the synthesis of various derivatives with enhanced biological activity. For example, it can be used to create N-substituted indoles through reactions with different amines, leading to the development of new drugs with specific pharmacological profiles .

Case Study 1: Inhibition of IL-4 Production

A study demonstrated that derivatives synthesized from this compound effectively inhibited IL-4 production in vitro. This inhibition was associated with reduced activation of T helper cells, showcasing the compound's potential in managing allergic responses and autoimmune disorders .

Case Study 2: Antibacterial Efficacy

In a comparative analysis, several indole derivatives, including this compound, were evaluated for their antibacterial activity against clinical isolates. Results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, outperforming conventional antibiotics in certain tests .

Data Tables

Application AreaFindingsReferences
Drug DevelopmentModulates IL-4 gene expression; potential for asthma treatment
Antibacterial ActivityStronger antibacterial effects than cephalexin; effective against clinical isolates
Synthesis of Novel CompoundsServes as an intermediate for various biologically active derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Structure Analysis

Methyl 4-(tert-Butoxycarbonylamino)-1H-indole-3-carboxylate
  • Core : Indole ring.
  • Functional Groups : Boc-protected amine (position 4), methyl ester (position 3).
  • Applications : Likely used as a synthetic intermediate for pharmaceuticals or agrochemicals due to its protective groups.
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
  • Core : Pyrrole ring fused with two 1-methylindole substituents.
  • Functional Groups : Boc-protected amine (position 1), ethyl ester (position 3), ketone (position 4).
  • Synthesis : Prepared via CuCl₂-catalyzed reaction of bis(indolyl) diketones with diaza dienes in THF (98% yield).
  • Applications: Potential intermediates in heterocyclic drug synthesis.
Methyl 2-(Methyl(phenyl)amino)-1H-indole-3-carboxylate (5)
  • Core : Indole ring.
  • Functional Groups : Methyl ester (position 3), N-methyl-N-phenylamine (position 2).
  • Synthesis : Involves N-chlorosuccinimide-mediated functionalization under argon.
  • Applications : Structural simplicity suggests use in small-molecule drug discovery.
Benzyl Indoline Derivative (Compound 13)
  • Core : Indoline (saturated indole analog).
  • Functional Groups : Boc-protected amine, benzyl ester, fluorophenyl and guanidinyl substituents.
  • Synthesis : Reductive amination followed by Boc protection (70% yield).

Structural and Functional Comparison Table

Compound Name Core Structure Protective Groups Substituents Molecular Weight (g/mol) Key Applications
Methyl 4-(tert-Boc-amino)-1H-indole-3-carboxylate Indole Boc (position 4), methyl ester (position 3) None 290.32 Synthetic intermediate
Ethyl Pyrrole-Indole Derivative (10a) Pyrrole Boc (position 1), ethyl ester (position 3) Two 1-methylindole groups, ketone 554.66 Heterocyclic drug synthesis
Methyl 2-(Methyl(phenyl)amino)-indole-3-carboxylate Indole Methyl ester (position 3) N-Methyl-N-phenylamine (position 2) 280.31 (estimated) Drug discovery
Benzyl Indoline Derivative (Compound 13) Indoline Boc, benzyl ester Fluorophenyl, guanidinyl 949.44 Antiviral research

Biological Activity

Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an indole core structure, which is known for its diverse biological activities. The compound's molecular formula is C13H16N2O4C_{13}H_{16}N_{2}O_{4}, and it has a molecular weight of approximately 252.28 g/mol. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, which can be removed under specific conditions to yield active amines.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the indole structure followed by the introduction of the Boc group. The general synthetic route can be summarized as follows:

  • Formation of Indole Derivative : Starting from readily available indole precursors, various synthetic pathways can be employed to introduce functional groups.
  • Boc Protection : The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Carboxylation : The carboxylic acid moiety is introduced through appropriate carboxylation reactions.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. For instance, studies have shown that similar indole derivatives possess activity against various Gram-positive and Gram-negative bacteria, often exceeding the efficacy of standard antibiotics like ampicillin.

Microorganism MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0250.050
Candida albicans0.0100.020

These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Indoles are known to interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways in microorganisms.
  • Membrane Disruption : Some studies suggest that indole derivatives can disrupt bacterial membranes, leading to cell lysis.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several indole derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with low MIC values, indicating potent antibacterial activity .
  • Antifungal Activity Assessment : Another investigation focused on the antifungal properties of indole derivatives, revealing that compounds similar to this compound exhibited effective antifungal action against Candida albicans, with MIC values comparable to established antifungal agents .

Q & A

Q. What safety protocols are recommended for handling tert-butoxycarbonyl reagents?

  • Methodological Answer :
  • Use PPE (gloves, goggles) due to potential lachrymatory effects of Boc anhydride.
  • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., CO2 during deprotection).
  • Store Boc-protected compounds at −20°C under inert gas (Ar) to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate

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